An In-depth Technical Guide to the Thermodynamic Stability of Propan-2-yl Dipropyl Phosphate
An In-depth Technical Guide to the Thermodynamic Stability of Propan-2-yl Dipropyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of propan-2-yl dipropyl phosphate, a representative organophosphate compound of interest in pharmaceutical and biochemical research. We explore the foundational principles of thermodynamic stability and detail a multi-pronged approach for its characterization, integrating computational prediction with empirical analysis. This document furnishes senior scientists and drug development professionals with the causal reasoning behind experimental choices, detailed, self-validating protocols for key analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Microcalorimetry (IMC)—and a framework for interpreting the resulting data. By elucidating the primary decomposition pathways, including hydrolysis and thermal degradation, this guide offers field-proven insights critical for formulation, storage, and handling of this and similar organophosphate compounds.
Introduction to Organophosphate Stability
The Significance of Organophosphates in Drug Development
Organophosphorus compounds are a broad class of molecules with significant applications, ranging from pesticides to potent nerve agents and, importantly, to pharmaceuticals.[1][2] Their biological activity often stems from the ability to phosphorylate key enzymes, such as acetylcholinesterase.[3][4] This reactivity, however, also presents a significant challenge: inherent instability. For a molecule to be a viable therapeutic agent, its stability under various storage and physiological conditions is paramount. Understanding the thermodynamic stability of these compounds is therefore not an academic exercise but a critical step in drug development, influencing everything from synthesis and purification to formulation and shelf-life determination.[2]
Propan-2-yl dipropyl phosphate: Structure and Potential Applications
Propan-2-yl dipropyl phosphate is a trialkyl phosphate ester. Its structure consists of a central phosphate group bonded to two propyl groups and one isopropyl (propan-2-yl) group. While specific applications for this exact molecule are not widely documented in mainstream literature, its structure is representative of trialkyl phosphates used as model compounds for understanding the behavior of more complex organophosphate drugs and prodrugs.[5] The stability of the P-O ester bonds is the primary determinant of its overall thermodynamic profile.
Defining Thermodynamic Stability in the Pharmaceutical Context
Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a pharmaceutical compound, this translates to its resistance to chemical degradation (e.g., hydrolysis, oxidation) and physical changes (e.g., polymorphism) over time.[6][7] A thermodynamically stable molecule will not spontaneously degrade into lower-energy products without an external energy input. This guide focuses on the quantitative assessment of this stability, providing the data necessary to predict a compound's behavior under real-world storage and handling conditions.
Theoretical Framework for Stability Assessment
Fundamental Principles of Chemical Thermodynamics
The stability of a molecule is governed by its Gibbs Free Energy (G). A chemical reaction or degradation process is spontaneous if the change in Gibbs Free Energy (ΔG) is negative. ΔG is a function of both enthalpy (ΔH, the heat of reaction) and entropy (ΔS, the degree of disorder). While direct measurement of ΔG for a slow degradation process is difficult, computational methods can provide valuable predictions.
Computational Approaches: Predicting Stability with Density Functional Theory (DFT)
Causality Behind Experimental Choice: Before embarking on resource-intensive experimental studies, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. We choose DFT because it provides a robust balance between computational cost and accuracy for molecules of this size. It allows us to calculate the optimized geometry, vibrational frequencies, and, most importantly, the Gibbs free energy of formation for propan-2-yl dipropyl phosphate and its potential degradation products.[8] By comparing these energy values, we can predict the thermodynamic favorability of various decomposition pathways and identify the most likely degradation products, which in turn informs our experimental design.
Experimental Determination of Thermodynamic Stability
A multi-technique approach is essential for a comprehensive understanding of thermodynamic stability. Each method provides a unique piece of the puzzle, and their combined data create a self-validating system.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is a cornerstone technique for assessing thermal stability, allowing for the determination of melting points, phase transitions, and decomposition temperatures.[6][11]
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of propan-2-yl dipropyl phosphate into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An exothermic event (a peak pointing down) indicates a release of energy, which is characteristic of thermal decomposition. The onset temperature of this exotherm is a key indicator of the compound's thermal stability. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔH_d).
Expertise & Experience Insight: The choice of a hermetically sealed pan is crucial. It contains any volatile decomposition products, ensuring that the measured heat flow corresponds to the entire degradation process. The 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss Upon Degradation
TGA measures the change in mass of a sample as a function of temperature.[12][13] It is an essential complement to DSC, as it directly quantifies the mass loss associated with decomposition.[14]
-
Instrument Calibration: Calibrate the TGA balance using certified weight standards and verify the temperature accuracy with magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Weigh 5-10 mg of propan-2-yl dipropyl phosphate into an open ceramic or platinum pan.
-
Experimental Program:
-
Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A step in the curve indicates a mass loss event. The temperature at which mass loss begins provides the decomposition temperature. The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss and can help distinguish between overlapping decomposition steps.[12]
Trustworthiness through Complementary Data: By running both DSC and TGA, we create a self-validating system. The onset temperature of decomposition from the DSC exotherm should closely correspond to the temperature at which significant mass loss begins in the TGA curve. This correlation provides high confidence in the identified decomposition temperature.
Isothermal Microcalorimetry (IMC): Measuring Heat Flow for Long-Term Prediction
IMC is an ultra-sensitive technique that measures the heat flow from a sample held at a constant temperature.[15][16] Its power lies in its ability to detect very slow chemical and physical processes, making it ideal for predicting long-term stability under near-ambient storage conditions.[17][18][19]
-
Instrument Setup: Set the isothermal microcalorimeter to the desired storage temperature (e.g., 25 °C or 40 °C). Allow the instrument to stabilize.
-
Sample Preparation: Place a precisely weighed sample (e.g., 100-200 mg) into a glass ampoule. Seal the ampoule.
-
Measurement: Place the sample ampoule and a matched reference ampoule (containing an inert material like glass beads) into the calorimeter.
-
Data Acquisition: Monitor the heat flow (in microwatts) from the sample over an extended period (days to weeks). A stable baseline close to zero indicates a stable compound. A consistent exothermic or endothermic signal suggests that a slow degradation or physical change is occurring.[18]
Expertise & Experience Insight: While DSC and TGA are excellent for assessing acute thermal stress, IMC provides invaluable data on stability under the much milder conditions relevant to product shelf-life. A measurable heat flow of just a few microwatts can signal a process that would lead to significant degradation over months or years.[18]
Decomposition Pathways and Mechanistic Insights
Organophosphates like propan-2-yl dipropyl phosphate primarily degrade via two pathways: hydrolysis and thermal decomposition.
Hydrolytic Stability: The Role of Water
Even trace amounts of water can lead to the hydrolysis of the phosphate ester bonds, yielding dialkyl phosphates and the corresponding alcohol.[20][21] This process is often the primary mode of degradation under ambient storage conditions. Trialkyl phosphates are generally stable in neutral conditions but can be susceptible to alkaline hydrolysis.[5]
Thermal Degradation: Unimolecular and Bimolecular Processes
At elevated temperatures, organophosphates undergo thermal degradation. The initial step for alkyl phosphates is typically the elimination of a phosphorus acid and an alkene.[22][23][24] This process occurs at relatively low temperatures for alkyl phosphates compared to other organophosphorus compounds.[23]
Data Synthesis and Interpretation
Integrating Theoretical and Experimental Data
The strength of this approach lies in the integration of all data streams. DFT calculations predict the most likely degradation products. TGA quantifies the mass loss, which can be compared to the theoretical mass loss for the predicted pathway. DSC provides the energetic fingerprint (enthalpy) of the decomposition, and IMC assesses the rate of these processes under storage conditions.
Summary of Quantitative Data
| Parameter | Method | Typical Result for a Trialkyl Phosphate | Significance |
| Onset of Decomposition (T_onset) | DSC | 150 - 250 °C | Indicates the upper limit of thermal stability. |
| Enthalpy of Decomposition (ΔH_d) | DSC | -100 to -300 J/g | Quantifies the energy released during decomposition; important for safety assessment. |
| Temperature of Max Mass Loss Rate | TGA (DTG Peak) | 170 - 270 °C | Pinpoints the temperature of the most rapid decomposition. |
| Total Mass Loss | TGA | Varies (e.g., 60-80%) | Correlates with the stoichiometry of the decomposition reaction. |
| Heat Flow at 40 °C | IMC | < 5 µW/g | Predicts long-term stability; higher values suggest faster degradation. |
| Predicted ΔG of Hydrolysis | DFT | < 0 kcal/mol | Indicates thermodynamic favorability of the hydrolytic pathway. |
Implications for Drug Development: Formulation and Storage
The data gathered from these analyses directly inform critical drug development decisions. A low thermal decomposition onset temperature may necessitate refrigerated storage or special handling procedures. Evidence of hydrolytic instability from IMC and DFT would demand rigorous moisture control in the final drug product formulation and packaging. Understanding these thermodynamic properties early in the development process prevents costly failures at later stages.
Conclusion: A Holistic View of Propan-2-yl dipropyl phosphate Stability
The thermodynamic stability of propan-2-yl dipropyl phosphate, or any active pharmaceutical ingredient, cannot be understood through a single measurement. A holistic assessment requires the logical integration of predictive computational modeling and orthogonal, self-validating experimental techniques. By employing DSC to probe thermal limits, TGA to quantify degradation, and IMC to predict long-term shelf-life, researchers can build a comprehensive stability profile. This in-depth understanding is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Stability Assessment.
Decomposition Pathways Diagram
Caption: Primary Decomposition Pathways.
References
- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
- Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
- PubMed. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
- PubMed. (1986). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution.
- ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- TA Instruments.
- Coriolis Pharma. Differential Scanning Calorimetry.
- PMC. (2009).
- Thieme E-Journals. Synthesis / Full Text.
- SKZ Industrial. (2025).
- SpringerLink. (2013). Isothermal calorimetry in the pharmaceutical sciences.
- MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants.
- American Chemical Society. Rates and mechanisms of hydrolysis of esters of phosphorous acid.
- TA Instruments. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
- Wikipedia. Isothermal microcalorimetry.
- ResearchGate. (PDF) Numerical Simulation of the Thermal Destruction of Organophosphorous.
- PMC. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans.
- ACS Publications.
- American Journal of Science. (1912).
- Wikipedia. Thermogravimetric analysis.
- AZoM. (2018). Thermal Analysis of Organic Compounds.
- Taylor & Francis. (2024). Alkaline Hydrolysis of Tri-iso-amyl Phosphate in n-dodecane Using Sodium Hydroxide.
- PMC. (2025).
- ResearchGate. The stability of organophosphorus insecticides in fresh blood.
- Torontech. (2025).
- Eltra. Thermogravimetric Analysis (TGA)
- RSC Publishing. (2025).
- ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA)
- ResearchGate. (PDF) Computational interaction analysis of organophosphorous pesticides with different metabolic protein in human.
- Organic Chemistry Portal. (2012).
- PubChem.
- Google Patents. (2023). Synthesis method of 1-propylphosphoric cyclic anhydride.
- Wikipedia. VX (nerve agent).
- ResearchGate. Synthesis of 2,2-di(prop-2-yn-1-yl)propane-1,3-diyl....
- Parchem.
- Stenutz. di(propan-2-yl)phosphane.
- ChemRxiv. (2025).
- MDPI. (2026). Fast Explicit Formulations of Propane Thermophysical Properties for Dynamic Modelling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational interaction analysis of organophosphorus pesticides with different metabolic proteins in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quercus.be [quercus.be]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. coherentmarketinsights.com [coherentmarketinsights.com]
- 10. skztester.com [skztester.com]
- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. torontech.com [torontech.com]
- 14. azom.com [azom.com]
- 15. Isothermal micro calorimetry – a new method for MIC determinations: results for 12 antibiotics and reference strains of E. coli and S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal microcalorimetry - Wikipedia [en.wikipedia.org]
- 17. Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments [tainstruments.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. freethinktech.com [freethinktech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
